methyl (Z)-3-hexenoate
methyl (Z)-3-hexenoate
Methyl (Z)-3-hexenoate, also known as fema 3364 or methyl hex-3-enoate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl (Z)-3-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl (Z)-3-hexenoate has been primarily detected in urine. Within the cell, methyl (Z)-3-hexenoate is primarily located in the cytoplasm. Methyl (Z)-3-hexenoate is a slightly fruity, sweet, and earthy tasting compound that can be found in fruits. This makes methyl (Z)-3-hexenoate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13894-62-7
VCID:
VC20971963
InChI:
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4-
SMILES:
CCC=CCC(=O)OC
Molecular Formula:
C7H12O2
Molecular Weight:
128.17 g/mol
methyl (Z)-3-hexenoate
CAS No.: 13894-62-7
Cat. No.: VC20971963
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl (Z)-3-hexenoate, also known as fema 3364 or methyl hex-3-enoate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl (Z)-3-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl (Z)-3-hexenoate has been primarily detected in urine. Within the cell, methyl (Z)-3-hexenoate is primarily located in the cytoplasm. Methyl (Z)-3-hexenoate is a slightly fruity, sweet, and earthy tasting compound that can be found in fruits. This makes methyl (Z)-3-hexenoate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 13894-62-7 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | methyl (Z)-hex-3-enoate |
| Standard InChI | InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4- |
| Standard InChI Key | XEAIHUDTEINXFG-PLNGDYQASA-N |
| Isomeric SMILES | CC/C=C\CC(=O)OC |
| SMILES | CCC=CCC(=O)OC |
| Canonical SMILES | CCC=CCC(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator